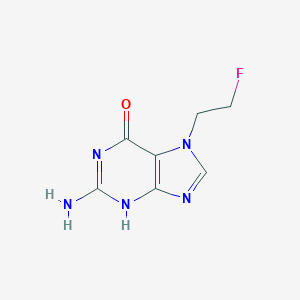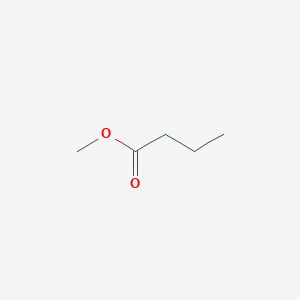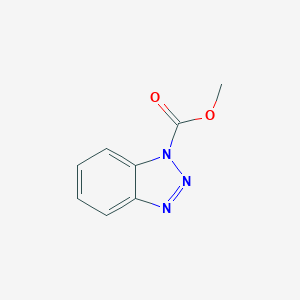
アスポクラシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aspochracin is a novel cyclotripeptide isolated from the culture filtrate of the fungus Aspergillus ochraceus. This compound is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, and it contains an octatrienoic acid side chain . Aspochracin has been recognized for its insecticidal properties and has shown potential in various biological activities .
科学的研究の応用
Chemistry: In chemistry, aspochracin serves as a model compound for studying the synthesis and reactivity of cyclotripeptides. Its unique structure and biological activities make it an interesting subject for chemical research .
Biology: In biological research, aspochracin has been investigated for its insecticidal properties. It has shown contact toxicity against the larvae and eggs of silkworms, making it a potential candidate for developing natural insecticides .
Medicine: Aspochracin exhibits antimicrobial and cytotoxic activities, which have been explored for potential therapeutic applications. Its ability to inhibit the growth of various pathogenic strains highlights its potential as a lead compound for developing new antimicrobial agents .
Industry: In the industrial sector, aspochracin’s insecticidal properties have been utilized in the development of biopesticides. Its natural origin and effectiveness make it an attractive alternative to synthetic pesticides .
作用機序
Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was first isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .
Target of Action
Aspochracin exhibits potent antifungal activity by inhibiting the growth of various fungal species . The primary targets of Aspochracin are these fungal species, and its role is to inhibit their growth.
Mode of Action
It is known to inhibit the phosphatase activity of calcineurin, and production of il-2 and other cytokines . This interaction with its targets leads to changes in the biochemical pathways within the fungal cells, resulting in inhibited growth.
Biochemical Pathways
The biochemical pathways affected by Aspochracin are those involving the phosphatase activity of calcineurin, and the production of IL-2 and other cytokines . The downstream effects of these changes include the inhibition of fungal growth.
Result of Action
The molecular and cellular effects of Aspochracin’s action result in the inhibition of fungal growth . This is achieved through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of Aspochracin can be influenced by various environmental factors. For instance, Aspochracin was initially isolated from a pathogenic fungus, suggesting that it may be most effective in similar environments . .
生化学分析
Biochemical Properties
Aspochracin is known for its insecticidal properties
Cellular Effects
It is known to have insecticidal properties, suggesting it may have significant effects on insect cells
Molecular Mechanism
It is known to be a cyclotripeptide, suggesting it may interact with other molecules in a cyclic manner
準備方法
Synthetic Routes and Reaction Conditions: Aspochracin can be synthesized through the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . The synthesis involves the use of specific reaction conditions to ensure the formation of the cyclotripeptide structure. The process includes the hydrogenation of aspochracin to produce hexahydroaspochracin, which is then cyclized to form the final product .
Industrial Production Methods: Industrial production of aspochracin involves the fermentation of Aspergillus ochraceus in a controlled environment. The culture filtrate is then extracted using ethyl acetate, and the compound is purified through silica gel column chromatography . This method ensures the efficient isolation of aspochracin in its pure form.
化学反応の分析
Types of Reactions: Aspochracin undergoes various chemical reactions, including hydrogenation, which converts it into hexahydroaspochracin . This reaction involves the addition of hydrogen to the compound, resulting in the reduction of the double bonds in the octatrienoic acid side chain.
Common Reagents and Conditions: The hydrogenation of aspochracin requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon . The reaction is typically carried out under mild conditions to ensure the selective reduction of the double bonds.
Major Products Formed: The major product formed from the hydrogenation of aspochracin is hexahydroaspochracin . This compound retains the cyclotripeptide structure but with a fully saturated side chain.
類似化合物との比較
Sclerotiotides: These are cyclic tripeptides isolated from the fungus Aspergillus insulicola.
JBIR-15: This is an aspochracin derivative isolated from a sponge-derived fungus.
Uniqueness of Aspochracin: Aspochracin’s unique combination of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with its octatrienoic acid side chain, distinguishes it from other cyclic tripeptides. Its potent insecticidal activity and diverse biological properties make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
22029-09-0 |
|---|---|
分子式 |
C23H36N4O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |
InChI |
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |
InChIキー |
IOGJLABBWLQEBL-XJNZMMSPSA-N |
SMILES |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
異性体SMILES |
C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |
正規SMILES |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is aspochracin and where is it found?
A1: Aspochracin is a naturally occurring insecticidal compound produced by the fungus Aspergillus ochraceus, a pathogen known to cause muscardine disease in insects [, ].
Q2: What is the chemical structure of aspochracin?
A2: Aspochracin is a unique cyclic tripeptide. Its structure consists of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. Notably, it contains an octatrienoic acid side chain attached to the L-ornithine residue [, ].
Q3: Has the structure of aspochracin been confirmed through synthesis?
A3: Yes, the structure of aspochracin was further supported by the synthesis of its derivative, hexahydroaspochracin. This derivative is formed by hydrogenating aspochracin, replacing the octatrienoic acid side chain with a simple octanoic acid side chain [, ].
Q4: Have any aspochracin derivatives been discovered from other sources?
A4: Yes, several aspochracin derivatives have been isolated from various Aspergillus species. For instance, JBIR-15, an N-demethylated aspochracin analog, was discovered in the culture broth of the sponge-derived fungus Aspergillus sclerotiorum []. Similarly, eleven new aspochracin-type cyclic tripeptides, named sclerotiotides A-K, were also isolated from Aspergillus sclerotiorum PT06-1 [].
Q5: Do these aspochracin derivatives exhibit any biological activity?
A5: Research suggests that some aspochracin derivatives possess biological activities. For example, sclerotiotides A, B, F, and I, along with JBIR-15, demonstrated selective antifungal activity against Candida albicans []. In another study, sclerotiotides M-O, isolated from the Antarctica-sponge-derived fungus Aspergillus insulicola HDN151418, showed broad-spectrum antimicrobial activity against various bacterial strains, including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, Methicillin-resistant Staphylococcus aureus (MRSA), and Methicillin-resistant Staphylococcus coagulans (MRCNS) [].
Q6: Is there any research on aspochracin's potential for anti-inflammatory activity?
A6: Yes, a study on the marine sponge-derived fungus Aspergillus violaceofuscus led to the isolation of sclerotiotide L, an aspochracin-type cyclic tripeptide. This compound demonstrated anti-inflammatory activity by inhibiting IL-10 expression in LPS-stimulated THP-1 cells [].
Q7: Has aspochracin been found alongside other known compounds?
A7: Yes, in a study involving Aspergillus kumbius FRR6049, aspochracin was found alongside other known compounds such as asterriquinol D dimethyl ether, petromurins C and D, its N-demethyl analogue JBIR-15, and neohydroxyaspergillic acid [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)









